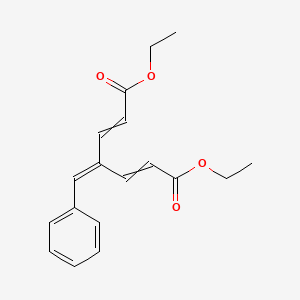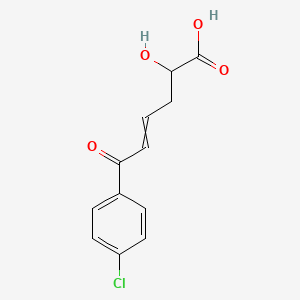![molecular formula C18H30O7 B14370414 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol CAS No. 91472-18-3](/img/structure/B14370414.png)
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group and multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol typically involves multi-step organic reactions. One common method includes the reaction of a benzyloxy-containing precursor with a polyether chain under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can facilitate binding to specific sites, while the polyether chain can enhance solubility and stability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyloxy-2-methyl-3-phenoxy-chromen-4-one: Another benzyloxy-containing compound with different structural features and applications.
Benzyloxyethanol: A simpler compound with a benzyloxy group, used in various chemical reactions and applications.
Uniqueness
7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol is unique due to its combination of a benzyloxy group and a polyether chain, which imparts specific chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
91472-18-3 |
|---|---|
Formule moléculaire |
C18H30O7 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]-3-phenylmethoxypropoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H30O7/c19-6-8-21-10-11-23-15-18(25-13-12-22-9-7-20)16-24-14-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 |
Clé InChI |
NZOWIZJBHDPJTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(COCCOCCO)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)



![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)



![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
